molecular formula C21H22N4O4 B6534643 3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-phenylurea CAS No. 1049340-69-3

3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-phenylurea

货号: B6534643
CAS 编号: 1049340-69-3
分子量: 394.4 g/mol
InChI 键: VVGOZTDQVSMGJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This product is the chemical compound 3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-phenylurea, supplied with a minimum purity of 95% . Its molecular formula is C22H24N4O5, and it has a molecular weight of 424.46 g/mol . The compound features a pyridazine core, a heterocyclic structure known for its diverse biological activity . Pyridazine derivatives are of significant interest in medicinal chemistry and are frequently investigated in drug discovery programs for various therapeutic areas, including oncology, inflammation, and cardiovascular diseases . The presence of both urea and dimethoxyphenyl substituents on the pyridazine scaffold contributes to the compound's structural complexity and potential for specific molecular interactions. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for creating novel chemical libraries, or a reference standard in analytical studies.

属性

IUPAC Name

1-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-16-8-10-19(29-2)17(14-16)18-9-11-20(26)25(24-18)13-12-22-21(27)23-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGOZTDQVSMGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-phenylurea has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications based on recent research findings.

The molecular formula of 3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-phenylurea is C17H20N2O3C_{17}H_{20}N_{2}O_{3}. The compound features a urea moiety which is often associated with biological activity, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that compounds similar to 3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-phenylurea may act as inhibitors of specific enzymes involved in metabolic pathways. Notably, phenyl urea derivatives have been studied for their inhibitory effects on Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in cancer immunotherapy. IDO1 catalyzes the first step in tryptophan metabolism and is a target for enhancing anti-tumor immunity.

In Vitro Studies

A study evaluating phenyl urea derivatives demonstrated that certain compounds exhibited potent IDO1 inhibition with IC50 values ranging from 0.1 to 0.6 μM. The structure of these compounds was crucial for their activity; modifications in the phenyl ring significantly influenced their binding affinity and selectivity towards IDO1 over tryptophan 2,3-dioxygenase (TDO) .

CompoundIC50 (μM)SelectivityNotes
i120.1HighLead compound for further studies
i240.6ModerateContains potentially toxic nitro group

In Vivo Studies

In vivo pharmacokinetic studies on similar compounds revealed favorable properties such as moderate plasma clearance and high oral bioavailability. For example, compound i12 showed a tumor growth inhibition (TGI) of 40.5% in a B16F10 xenograft model when administered at a dose of 15 mg/kg daily . This suggests that derivatives of the compound may have potential as therapeutic agents in oncology.

Case Studies

Case Study 1: Anti-tumor Efficacy
In a controlled study using a subcutaneous xenograft model, the administration of phenyl urea derivatives resulted in significant tumor growth inhibition compared to control groups. The study highlighted the importance of structural modifications in enhancing the anti-tumor efficacy of these compounds .

Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of various phenyl urea derivatives. It was found that the presence of specific functional groups was essential for maintaining inhibitory activity against IDO1 while minimizing interactions with TDO .

相似化合物的比较

Structural Analogs in the Pyridazinone Family

Several pyridazinone derivatives share structural motifs with the target compound, differing in substituents and linkers:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notes
Target Compound C₂₁H₂₂N₄O₄ 394.43 2,5-Dimethoxyphenyl, ethyl linker, phenylurea No reported toxicological data
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₃H₁₁FN₂O₄ 278.24 Fluoro-methoxyphenyl, acetic acid linker Increased polarity due to carboxylic acid group
2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₃H₁₄ClN₂O₃ 288.30 4-Chlorophenyl, acetic acid linker Chlorine substituent may enhance metabolic stability
Ethyl 2-{3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxo-1,6-dihydropyridazin-1-yl}propanoate C₂₁H₂₂N₂O₄ 366.42 Styryl group, ester linker Potential for π-π stacking with aromatic systems

Key Observations :

  • Substituent Effects : The 2,5-dimethoxyphenyl group in the target compound may confer distinct electronic and steric properties compared to halogenated (e.g., 4-chloro in ) or fluorinated (e.g., 2-fluoro-4-methoxy in ) analogs.
  • Urea vs. Carboxylic Acid : The phenylurea group in the target compound contrasts with carboxylic acid termini in analogs like , which could impact hydrogen-bonding interactions in biological targets.

Comparison with Urea-Containing Compounds

The phenylurea moiety is a shared feature in several pharmacologically active molecules:

Compound Name Molecular Formula Molecular Weight Key Features Notes
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Dimethylaminopropyl linker Limited toxicological data available
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea C₂₅H₃₀N₈O₃ 502.56 Morpholino-triazine core Synthesized via phenyl isocyanate coupling (68% yield)

Key Observations :

  • Heterocyclic Core: The target compound’s pyridazinone core differs from the triazine in , which includes morpholino groups that enhance solubility and conformational flexibility.
  • Safety Profiles: The dimethylaminopropyl analog lacks comprehensive toxicological studies, highlighting a common gap in data for urea derivatives.

常见问题

Q. What synthetic strategies are recommended to optimize the yield and purity of 3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-phenylurea?

  • Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., dimethylformamide for solubility), reaction temperature control (e.g., 0–90°C gradients), and purification techniques such as recrystallization using ethanol/water mixtures. Intermediate characterization via TLC or HPLC ensures stepwise purity. For analogs, phosphorous oxychloride has been effective in activating carbonyl groups during cyclization steps .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : To verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, pyridazinone NH signals near δ 10–12 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and urea (N–H) bands (~3200–3400 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the exact mass (C21H21N3O4). Reference analogous pyridazinone derivatives for spectral benchmarks .

Q. What preliminary safety protocols should be implemented for laboratory handling?

  • Methodological Answer :
  • PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation or dermal contact .
  • Ventilation : Use mechanical exhaust systems to limit airborne exposure.
  • First Aid : Immediate rinsing with water for 15+ minutes upon eye/skin contact. Toxicological data gaps necessitate treating the compound as potentially hazardous .

Advanced Research Questions

Q. How can researchers design experiments to assess environmental persistence and biodegradation pathways?

  • Methodological Answer :
  • Laboratory Studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil sorption coefficients (Kd) using OECD 307 guidelines.
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity (LC50/EC50).
  • Field Monitoring : Deploy passive samplers in aquatic systems to track bioaccumulation. Reference long-term environmental fate frameworks from projects like INCHEMBIOL .

Q. How can contradictions in biological activity data across different in vitro assays be resolved?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
  • Structural-Activity Analysis : Compare analogs (e.g., methoxy vs. fluoro substituents) to isolate electronic effects on target binding.
  • Dose-Response Validation : Use Hill slope analysis to differentiate true efficacy from assay artifacts. Cross-reference with split-plot experimental designs for reproducibility .

Q. What computational approaches predict the compound’s binding affinity to cyclooxygenase-2 (COX-2) or other therapeutic targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3NT1 for COX-2) to model interactions. Prioritize hydrogen bonding with pyridazinone and urea moieties.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Modeling : Corrogate substituent effects (e.g., 2,5-dimethoxy vs. 3-chloro) on IC50 values from published analogs .

Q. What in vitro models are suitable for evaluating metabolic stability in hepatic systems?

  • Methodological Answer :
  • Hepatocyte Incubations : Use primary human hepatocytes or HepG2 cells with LC-MS/MS to quantify phase I/II metabolites (e.g., demethylation or glucuronidation).
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Microsomal Stability : Calculate half-life (t1/2) in rat liver microsomes with NADPH cofactors. Reference INCHEMBIOL’s tiered risk assessment protocols .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antioxidant vs. pro-oxidant effects of this compound?

  • Methodological Answer :
  • Redox Profiling : Measure ROS generation (DCFH-DA assay) and radical scavenging (DPPH/ABTS) under identical conditions.
  • Dose-Dependency : Test concentrations from 1 nM–100 µM to identify therapeutic vs. toxic thresholds.
  • Contextual Factors : Account for cell type (e.g., cancer vs. normal) and oxidative stress inducers (e.g., H2O2). Use randomized block designs to minimize variability .

Experimental Design Tables

Parameter Basic Research Advanced Research
Synthesis Solvent optimization, recrystallization Computational reaction pathway modeling
Toxicity Screening Acute dermal irritation tests Chronic ecotoxicology in multi-species models
Bioactivity Assays Single-concentration inhibition screensHigh-throughput synergy studies (e.g., with NSAIDs)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。